molecular formula C9H9ClF3N B7903422 ([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine

([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine

Cat. No.: B7903422
M. Wt: 223.62 g/mol
InChI Key: RLFMOITWKKIFRG-UHFFFAOYSA-N
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Description

([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine is an organic compound that features a trifluoromethyl group, a chloro substituent, and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine typically involves multi-step reactions. One common method includes the nitration of a precursor compound, followed by reduction to an amine, and subsequent substitution reactions . The reaction conditions often involve the use of specific reagents such as tetrahydrofuran, sodium bicarbonate, and controlled temperatures ranging from 20°C to 80°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as vapor-phase fluorination and liquid-phase chlorination are employed to introduce the trifluoromethyl and chloro groups, respectively .

Chemical Reactions Analysis

Types of Reactions

([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, sodium borohydride for reductions, and various nucleophiles for substitution reactions. Reaction conditions vary but often include controlled temperatures and specific solvents to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield a variety of derivatives with different functional groups replacing the chloro group .

Scientific Research Applications

([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine has several scientific research applications:

Mechanism of Action

The mechanism of action of ([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic sites on proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ([2-Chloro-6-(trifluoromethyl)phenyl]methyl)(methyl)amine apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a chloro and a trifluoromethyl group makes it particularly versatile in synthetic chemistry and drug design .

Properties

IUPAC Name

1-[2-chloro-6-(trifluoromethyl)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3N/c1-14-5-6-7(9(11,12)13)3-2-4-8(6)10/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFMOITWKKIFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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